molecular formula C17H34N2O6 B12664066 Einecs 301-857-6 CAS No. 94086-68-7

Einecs 301-857-6

Cat. No.: B12664066
CAS No.: 94086-68-7
M. Wt: 362.5 g/mol
InChI Key: HEKPIWDFFDIPBX-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 301-857-6 is a chemical substance listed in the EU’s inventory of pre-registered commercial compounds. These substances are subject to regulatory scrutiny under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity and hazard assessments . EINECS 301-857-6 likely belongs to a broader class of industrial or specialty chemicals requiring read-across or computational modeling to fill data gaps, as experimental testing is resource-intensive and ethically contentious .

Properties

CAS No.

94086-68-7

Molecular Formula

C17H34N2O6

Molecular Weight

362.5 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C8H18N2O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H2,(H,10,11)(H,12,13);11-12H,1-8H2

InChI Key

HEKPIWDFFDIPBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CCO.C(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azelaic acid, compound with piperazine-1,4-diethanol, involves the reaction of azelaic acid with piperazine-1,4-diethanol under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and is conducted at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Azelaic acid, compound with piperazine-1,4-diethanol, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Azelaic acid, compound with piperazine-1,4-diethanol, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azelaic acid, compound with piperazine-1,4-diethanol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation and promoting skin health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Structural analogs of EINECS 301-857-6 can be identified via computational similarity metrics such as the Tanimoto index (a measure of molecular similarity using PubChem 2D fingerprints). For example:

  • This "network" approach enables toxicity predictions for structurally related substances without direct testing .
  • Example Analogs: (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4): Shares a similarity score of 1.00 with structurally related esters and acids, highlighting the importance of functional groups in read-across predictions .

Functional Analogs

Functional analogs share comparable applications or hazards but may differ structurally:

  • Substituted mononitrobenzenes: Used as industrial intermediates, their toxicity is predicted via log Kow (hydrophobicity)-dependent QSAR models. Similar approaches could apply to this compound if it belongs to a class with established structure-toxicity correlations .
  • Botanical extracts : Though chemically heterogeneous, their safety assessment methods (e.g., threshold-based evaluations) offer alternative frameworks for EINECS substances lacking clear structural analogs .

Data Table: Key Comparisons

Compound EINECS/CAS Structural Features Similarity (Tanimoto) Key Properties/Applications
This compound 301-857-6 Not specified N/A Likely industrial intermediate
(E)-4-methoxy-4-oxobut-2-enoic acid 3052-50-4 α,β-unsaturated ester 1.00 (to esters) Synthetic precursor
Chlorinated alkanes Various C-Cl bonds ≥70% (class-based) Solvents, refrigerants
Mononitrobenzenes Various -NO2 substituents Log Kow-dependent Dyes, explosives

Research Findings and Challenges

  • Read-Across Efficiency : A RASAR (Read-Across Structure-Activity Relationship) approach using 1,387 labeled compounds achieved broad coverage of EINECS chemicals, reducing reliance on animal testing. However, accuracy depends on the quality of similarity thresholds and mechanistic relevance .
  • Extending these to this compound requires precise structural classification .
  • Regulatory Gaps : Approximately 54% of EINECS chemicals are classifiable for QSAR, but heterogeneous substances (e.g., mixtures) remain challenging .

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